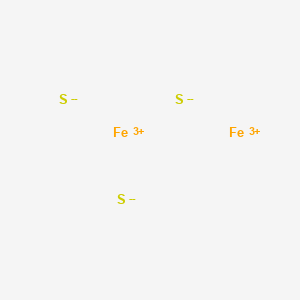

Iron(3+) sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iron(3+) sulfide, also known as Fe2S3, is a chemical compound that is composed of iron and sulfur. It is a black solid that is insoluble in water and has a melting point of 1,190 °C. This compound is commonly used in scientific research due to its unique properties, including its ability to act as a catalyst in various chemical reactions.

科学的研究の応用

1. Sewage Treatment and Environmental Impact

- Ferric iron, including iron(3+) sulfide, is used for sulfide precipitation in sewers to control odor and corrosion. It significantly inhibits sulfate reduction and methane production by sewer biofilms, thus contributing to environmental protection (Zhang, Keller, & Yuan, 2009).

2. Characterization of Iron Sulfides

- Iron sulfides precipitated in media containing sulfate-reducing bacteria have been characterized, revealing their chemical and physical properties, which are vital for understanding their role in various environmental and industrial processes (Herbert, Benner, Pratt, & Blowes, 1998).

3. Bioleaching and Metal Sulfide Oxidation

- This compound plays a role in bioleaching, a process where microorganisms dissolve metal sulfides. This process is important in the mining industry for extracting metals from ores (Vera, Schippers, & Sand, 2013).

4. Energy Storage and Batteries

- Iron sulfides, including this compound, have been studied as potential anode materials for sodium-ion batteries due to their high theoretical capacity and low cost (Wang, Zhang, Guo, Liu, Wang, & Guo, 2017).

5. Groundwater Decontamination

- Iron sulfides are studied for their role in groundwater treatment, especially in the context of reductive dehalogenation of chlorinated solvents in groundwater (Hansson, Odziemkowski, & Gillham, 2006).

6. Chromium Removal

- Studies have shown the potential of iron sulfides like greigite (Fe3S4) in the effective removal of Cr(VI) from water, a significant aspect of water purification (Liu, Jin, Xu, Liu, Li, Zhou, Wang, Dahlgren, & Wang, 2019).

7. Synthesis in Bioinorganic Nanocomposites

- This compound has been synthesized in bioinorganic nanocomposites, which could have applications in nanoscale engineering of materials with biocompatible properties (Douglas, Dickson, Betteridge, Charnock, Garner, & Mann, 1995).

特性

CAS番号 |

12063-27-3 |

|---|---|

分子式 |

Fe2S3 |

分子量 |

207.9 g/mol |

IUPAC名 |

iron(3+);trisulfide |

InChI |

InChI=1S/2Fe.3S/q2*+3;3*-2 |

InChIキー |

KAEAMHPPLLJBKF-UHFFFAOYSA-N |

SMILES |

[S-2].[S-2].[S-2].[Fe+3].[Fe+3] |

正規SMILES |

[S-2].[S-2].[S-2].[Fe+3].[Fe+3] |

その他のCAS番号 |

12063-27-3 11126-12-8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonic acid, 2,2'-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt](/img/structure/B77448.png)